molecular formula C19H18Cl2N2O3 B12494754 methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

Cat. No.: B12494754
M. Wt: 393.3 g/mol
InChI Key: OPERKJFQOSLDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene core, dichlorophenyl group, and amino functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with a suitable chromene precursor under basic conditions, followed by the introduction of amino groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form corresponding phenyl derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and dichlorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate: Similar structure but with a thiophene ring instead of a chromene core.

    Methyl 2-amino-4-(2,4-dichlorophenyl)-3-pyridinecarboxylate: Contains a pyridine ring instead of a chromene core.

Uniqueness

Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate is unique due to its chromene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate

InChI

InChI=1S/C19H18Cl2N2O3/c1-23(2)11-5-7-13-15(9-11)26-18(22)17(19(24)25-3)16(13)12-6-4-10(20)8-14(12)21/h4-9,16H,22H2,1-3H3

InChI Key

OPERKJFQOSLDQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.